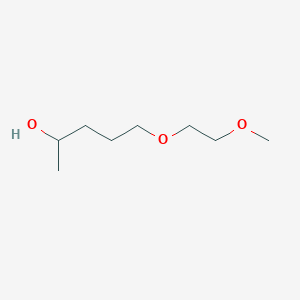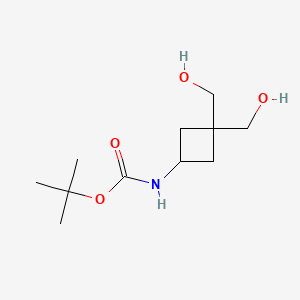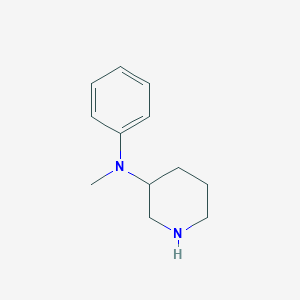
5-(2-Methoxyethoxy)pentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyethoxy)pentan-2-ol typically involves the reaction of 2-pentanol with 2-methoxyethanol under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methoxyethoxy)pentan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and creating derivatives for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to its corresponding ketone or aldehyde.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) to introduce different functional groups.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-(2-Methoxyethoxy)pentan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and intermediate in the synthesis of other chemical compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism by which 5-(2-Methoxyethoxy)pentan-2-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products . The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out.
Comparación Con Compuestos Similares
Similar Compounds
2-Pentanol:
3-Methyl-2-butanol: Another isomer with similar reactivity and applications.
Isoamyl alcohol: Commonly used in industrial applications and shares some functional similarities with 5-(2-Methoxyethoxy)pentan-2-ol.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C8H18O3 |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
5-(2-methoxyethoxy)pentan-2-ol |
InChI |
InChI=1S/C8H18O3/c1-8(9)4-3-5-11-7-6-10-2/h8-9H,3-7H2,1-2H3 |
Clave InChI |
WUIQLXSQBJKKLA-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCOCCOC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13506068.png)
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13506075.png)

![4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid](/img/structure/B13506111.png)


![2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13506130.png)
![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate](/img/structure/B13506134.png)

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13506141.png)


